2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds were successfully synthesized and their structures were established by NMR and MS analysis .Chemical Reactions Analysis
While specific chemical reactions involving “2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid” are not detailed in the search results, related compounds have been studied for their reactivity .Scientific Research Applications
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Chemistry and Biochemistry
- 1,2,4-Triazole compounds have been studied for their potential applications in various bioactive phenomena . They have been found to exhibit antiviral, anti-inflammatory, anti-fertility, anti-tubercular activity, antimicrobial activities, anti-cancer, and anti-corrosion properties .
- The methods of synthesis for these compounds vary, including from carboxylic acid, 1,3,5-triazine, oxazole, thiosemicarbazide, urea, and acid chloride .
- The outcomes of these studies have shown promising results, with many of the synthesized compounds demonstrating proper selectivity against cancer cell lines .
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Coordination Chemistry
- 1,2,4-Triazole compounds have been used in the synthesis of coordination polymers . These polymers have been studied for their fluorescence properties .
- The solvothermal method is commonly used for the synthesis of these coordination polymers .
- The results of these studies have shown that these coordination polymers exhibit interesting structural properties and fluorescence properties .
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Pharmacology
- 1,2,4-Triazole compounds have been studied for their antibacterial and antifungal activities .
- The methods of application for these compounds in pharmacological studies typically involve in vitro testing against various bacterial and fungal strains .
- The outcomes of these studies have shown that many of these compounds exhibit promising antibacterial and antifungal activities .
Future Directions
The future research directions could involve further investigations on the scaffold of 1,2,4-triazole to harness its optimum antibacterial potential . Additionally, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
properties
IUPAC Name |
2-(3-methylsulfonyl-5-phenyl-1,2,4-triazol-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-19(17,18)11-13-12-10(14(11)7-9(15)16)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVAMMCIUJYEPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(N1CC(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653760 | |
Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methanesulfonyl-3-phenyl-[1,2,4]triazol-4-yl)-acetic acid | |
CAS RN |
892874-30-5 | |
Record name | [3-(Methanesulfonyl)-5-phenyl-4H-1,2,4-triazol-4-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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